molecular formula C7H10N2O3 B2943130 3-Tert-butyl-1,2,4-oxadiazole-5-carboxylic acid CAS No. 944906-41-6

3-Tert-butyl-1,2,4-oxadiazole-5-carboxylic acid

Cat. No. B2943130
M. Wt: 170.168
InChI Key: KXCQFZZGMDXNGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Tert-butyl-1,2,4-oxadiazole-5-carboxylic acid is a compound that belongs to the class of organic compounds known as aryl alkyl ketones . It is a heterocyclic compound that contains nitrogen and oxygen as heteroatoms in its structure . The 1,2,4-oxadiazole ring in this compound has received considerable attention due to its unique bioisosteric properties and a wide spectrum of biological activities .


Synthesis Analysis

The synthesis of 3-Tert-butyl-1,2,4-oxadiazole-5-carboxylic acid involves several steps. The oxadiazole scaffolds having anti-infective activity were prepared from different synthetic strategies involving the use of amidoxime with carbonyl compounds such as carboxylic acids . 3-Tert-butyl-5-(4-vinylphenyl)-1,2,4-oxadiazole has been synthesized in two different ways, using 3-tert-butyl-5-(4-ethynylphenyl)-1,2,4-oxadiazole or 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)benzaldehyde as intermediates .


Molecular Structure Analysis

Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .


Chemical Reactions Analysis

1,2,4-Oxadiazoles have been most commonly synthesized in solution or on solid support in a two-step process by reaction of amidoximes and activated carboxylic acid derivatives . In the first step, the amidoxime is O-acylated by the activated carboxylic acid derivative, which can be previously prepared or in situ activated by several methods . The O-acylated amidoxime can be isolated or immediately undergo a cyclodehydration reaction .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Bioactive Compounds : The synthesis and characterization of natural product analogs containing 1,2,4-oxadiazole rings, including compounds derived from 3-tert-butyl-1,2,4-oxadiazole, are significant for their potential antitumor activities. These compounds are synthesized starting from 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline and tested for antitumor activity against various cell lines, showing promising results (Maftei et al., 2013).

Biological Evaluation

  • Antibacterial and Anthelmintic Activity : The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, synthesized via a reaction involving 3-Tert-butyl-1,2,4-oxadiazole-5-carboxylic acid, has been tested for its in vitro antibacterial and anthelmintic activities. This research provides insights into the biological efficacy of such compounds, showing moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

Antioxidant Properties

  • Evaluation of Antioxidant Activity : The synthesis of compounds bearing the 1,3,4-oxadiazole moiety, like 3-Tert-butyl-1,2,4-oxadiazole-5-carboxylic acid, and their antioxidant properties are explored. These compounds have shown significant free-radical scavenging ability, highlighting their potential as antioxidants (Shakir et al., 2014).

Chemical Synthesis Techniques

  • Advanced Synthesis Methods : Research on tert-butyl nitrite mediated synthesis of 1,2,4-oxadiazol-5(4 H)-ones provides insights into new methods of synthesizing compounds related to 3-Tert-butyl-1,2,4-oxadiazole-5-carboxylic acid. These methods involve sp2 C-H bond functionalizations, illustrating advanced techniques in chemical synthesis (Sau et al., 2019).

Metabolic Studies

  • Metabolism Research : Studies on the metabolism of related compounds, such as 3,5-di-tert.-butyl-4-hydroxytoluene, provide insights into the metabolic pathways and reactions that could be relevant to 3-Tert-butyl-1,2,4-oxadiazole-5-carboxylic acid. This includes understanding the formation of major metabolites and their excretion in different species (Daniel et al., 1968).

Future Directions

The future directions for the study of 3-Tert-butyl-1,2,4-oxadiazole-5-carboxylic acid could involve further refinement of 1,2,4-oxadiazole as anti-infective agents . The increased hydrolytic and metabolic stability of the oxadiazole ring, the improved pharmacokinetic and the in vivo performance make this heterocycle an important structural motif in the pharmaceutical industry . Therefore, it could be a perfect framework for novel drug development .

properties

IUPAC Name

3-tert-butyl-1,2,4-oxadiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-7(2,3)6-8-4(5(10)11)12-9-6/h1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCQFZZGMDXNGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Tert-butyl-1,2,4-oxadiazole-5-carboxylic acid

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